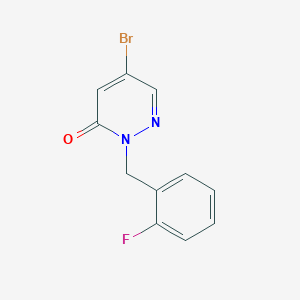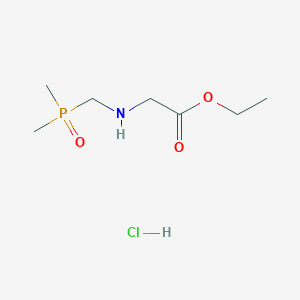![molecular formula C17H14F3NO3 B2454022 2-metil-4-[4-(trifluorometoxi)fenil]-4,5-dihidro-1,4-benzoxazepin-3(2H)-ona CAS No. 1396815-74-9](/img/structure/B2454022.png)
2-metil-4-[4-(trifluorometoxi)fenil]-4,5-dihidro-1,4-benzoxazepin-3(2H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzoxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom. It also has a trifluoromethoxy group attached to the phenyl ring, which could potentially make the compound more electronegative and polar .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazepin ring, possibly through a cyclization reaction. The trifluoromethoxy group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazepin ring and the trifluoromethoxy group. The presence of the oxygen and nitrogen atoms in the ring could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the benzoxazepin ring and the trifluoromethoxy group. The trifluoromethoxy group could potentially make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethoxy group could potentially increase the compound’s polarity and electronegativity .Aplicaciones Científicas De Investigación
Actividades herbicidas
Este compuesto ha sido investigado por sus propiedades herbicidas. Los investigadores han estudiado su eficacia como tratamiento post-emergente en entornos de invernadero . Una mayor exploración de su modo de acción, selectividad y potencial para el control sostenible de las malezas podría ser valiosa.
Análisis de la estructura molecular
Analizar la estructura molecular de este compuesto es crucial para comprender sus propiedades. Se han empleado técnicas como la espectroscopia infrarroja (IR), la espectroscopia de resonancia magnética nuclear de protones (1H NMR) y la cristalografía de rayos X para dilucidar la estructura de compuestos relacionados. Investigar el anillo de tetrazol y el enlace carboxamida en este compuesto podría proporcionar información sobre su comportamiento.
Propiedades electrocrómicas
La introducción de un grupo trifluorometoxi que retira electrones en la cadena lateral de ciertos compuestos afecta sus niveles de energía. Por ejemplo, los poliditienilpirroles que contienen este grupo muestran un comportamiento electrocrómico interesante. La película de polímero muestra cambios de color reversibles tras la oxidación y la reducción, lo que la hace adecuada para aplicaciones en ventanas inteligentes, pantallas y sensores .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-4-[4-(trifluoromethoxy)phenyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-11-16(22)21(10-12-4-2-3-5-15(12)23-11)13-6-8-14(9-7-13)24-17(18,19)20/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGCEGMWZHHRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
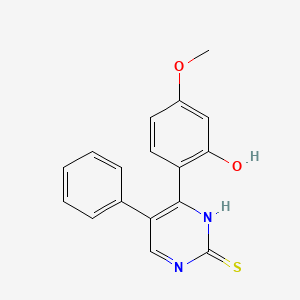
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B2453943.png)
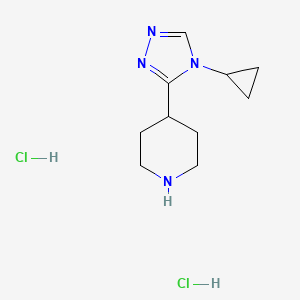
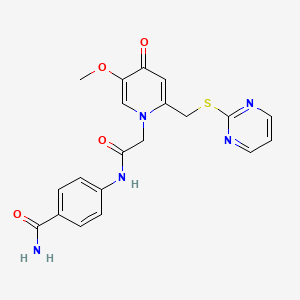
![N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2453949.png)
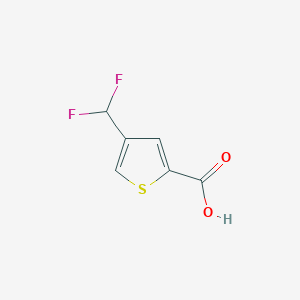

![2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2453956.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2453957.png)
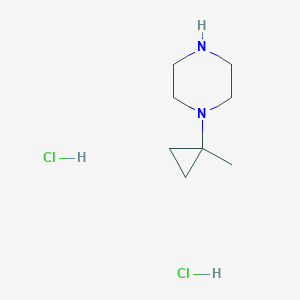
![3a,8b-Dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carbonitrile](/img/structure/B2453959.png)
